molecular formula C30H18Cl2FNO5S B2626810 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate CAS No. 477484-20-1

4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate

Cat. No.: B2626810
CAS No.: 477484-20-1
M. Wt: 594.43
InChI Key: CUCBSXTXYCXEOR-UHFFFAOYSA-N
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Description

4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate is a complex organic compound that features a naphthalene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:

    Formation of 4-chloro-N-((4-fluorophenyl)sulfonyl)benzamide: This intermediate can be synthesized by reacting 4-chlorobenzoyl chloride with 4-fluorobenzenesulfonamide in the presence of a base such as triethylamine.

    Coupling with Naphthalene Derivative: The intermediate is then coupled with a naphthalene derivative, such as 1-naphthylamine, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves esterification with 4-chlorobenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield 4-chlorobenzoic acid and the corresponding naphthalene derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide: Shares similar structural features but lacks the naphthalene core.

    4-chlorobenzylsulfonyl chloride: Contains the sulfonyl chloride group but is structurally simpler.

Uniqueness

4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)naphthalen-1-yl 4-chlorobenzoate is unique due to its combination of functional groups and the naphthalene core, which may confer specific electronic and steric properties that are advantageous in certain applications.

Properties

IUPAC Name

[4-[(4-chlorobenzoyl)-(4-fluorophenyl)sulfonylamino]naphthalen-1-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18Cl2FNO5S/c31-21-9-5-19(6-10-21)29(35)34(40(37,38)24-15-13-23(33)14-16-24)27-17-18-28(26-4-2-1-3-25(26)27)39-30(36)20-7-11-22(32)12-8-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCBSXTXYCXEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(=O)C3=CC=C(C=C3)Cl)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18Cl2FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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